1-(4-Isopropylcyclohexyl)-1-phenylurea
Description
1-(4-Isopropylcyclohexyl)-1-phenylurea (CAS: 102613-38-7) is a urea derivative with the molecular formula C₁₆H₂₄N₂O and a molecular weight of 268.38 g/mol . Structurally, it consists of a phenyl group and a 4-isopropylcyclohexyl moiety linked via a urea bridge.
Propriétés
Numéro CAS |
102613-38-7 |
|---|---|
Formule moléculaire |
C16H24N2O |
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
1-phenyl-1-(4-propan-2-ylcyclohexyl)urea |
InChI |
InChI=1S/C16H24N2O/c1-12(2)13-8-10-15(11-9-13)18(16(17)19)14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3,(H2,17,19) |
Clé InChI |
HBJZKBZYVHQCJQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)N(C2=CC=CC=C2)C(=O)N |
SMILES canonique |
CC(C)C1CCC(CC1)N(C2=CC=CC=C2)C(=O)N |
Autres numéros CAS |
102613-38-7 |
Synonymes |
1-(4-Isopropylcyclohexyl)-1-phenylurea |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
SR16507
- Structure : 3-ethyl-1-(1-(4-isopropylcyclohexyl)piperidin-4-yl)-indolin-2-one .
- Key Features : Shares the 4-isopropylcyclohexyl substituent, which may confer similar steric and electronic properties.
- Pharmacology: Acts as a mixed NOP/MOP receptor agonist with partial agonist activity at both receptors. In vivo studies show that its antinociceptive effects are attenuated by NOP receptor activation, a phenomenon reversed by NOP antagonists like SB-612111 .
- However, the urea moiety may alter selectivity or efficacy.
Buprenorphine
- Structure: A thebaine derivative with partial agonist activity at MOP receptors and antagonist activity at NOP receptors .
- Pharmacology: Exhibits an inverted U-shaped dose-response curve due to NOP receptor-mediated attenuation of MOP effects. Its intrinsic activity at MOP receptors is lower than full agonists like morphine but higher than partial agonists like pentazocine .
- Comparison: Unlike buprenorphine, 1-(4-Isopropylcyclohexyl)-1-phenylurea lacks the orvinol skeleton, which is critical for buprenorphine’s unique pharmacokinetics. However, both compounds highlight the interplay between NOP and MOP receptors in modulating analgesia.
Morphine and Pentazocine
- Pentazocine: A mixed MOP/κ-opioid receptor (KOP) agonist with negligible NOP activity. Its efficacy is lower than morphine, consistent with partial agonism .
- Comparison: The absence of NOP activity in morphine and pentazocine contrasts with mixed agonists like SR16505. For 1-(4-Isopropylcyclohexyl)-1-phenylurea, structural features (e.g., urea group) may favor selectivity for non-opioid targets, though this remains speculative without direct data.
Receptor Binding and Efficacy
Table 1: Comparative Pharmacological Profiles
Physicochemical Properties
Table 2: Structural and Physicochemical Comparisons
| Compound | Key Substituents | LogP* (Predicted) | Solubility (Predicted) |
|---|---|---|---|
| 1-(4-Isopropylcyclohexyl)-1-phenylurea | Urea, 4-isopropylcyclohexyl | ~3.5 (High) | Low (Lipophilic) |
| SR16507 | Indolin-2-one, piperidine | ~4.2 | Moderate |
| Buprenorphine | Orvinol skeleton | ~4.5 | Low |
| Morphine | Phenolic hydroxyl | ~0.8 | High (Polar) |
*LogP values estimated using fragment-based methods.
Research Implications and Gaps
- Pharmacological Gaps : Direct studies on 1-(4-Isopropylcyclohexyl)-1-phenylurea’s receptor interactions, efficacy, and toxicity are absent in the provided evidence. Future work should assess its binding to opioid or alternative targets (e.g., enzymes, ion channels).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
